Sodium bismuth tartrate

Catalog No.
S663649
CAS No.
31586-77-3
M.F
C4H2BiNaO6
M. Wt
378.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bismuth tartrate

CAS Number

31586-77-3

Product Name

Sodium bismuth tartrate

IUPAC Name

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate

Molecular Formula

C4H2BiNaO6

Molecular Weight

378.02 g/mol

InChI

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1

InChI Key

YPQBHUDKOKUINZ-OLXYHTOASA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3]

Synonyms

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3]
  • Syphilis: Early research in the 20th century explored its use in treating syphilis, a bacterial sexually transmitted infection. However, more effective and safer treatments have since been developed [].

Safety Concerns:

Studies conducted in the 1930s and 1940s raised concerns about the potential toxicity of sodium bismuth tartrate, particularly its effects on the blood and hematopoietic organs (organs involved in blood cell production) []. These findings led to the discontinuation of its use in clinical practice.

Contemporary Research Applications

While sodium bismuth tartrate is no longer used as a medication, it is still employed in some scientific research applications due to its unique properties:

  • Material Science: Researchers are exploring the potential of sodium bismuth tartrate as a precursor for the synthesis of bismuth-based materials with valuable properties, such as high conductivity or specific optical characteristics [].

Sodium bismuth tartrate is an inorganic compound with the chemical formula C8H8BiNaO12\text{C}_8\text{H}_8\text{BiNaO}_{12}. It is a salt formed from bismuth, sodium, and tartaric acid, characterized by its crystalline structure and water solubility. This compound is notable for its unique properties derived from the presence of both bismuth and sodium ions, which contribute to its potential applications in various fields, particularly in medicine and materials science.

The exact mechanism of NBT's antibacterial activity remains unclear. However, some theories suggest that it may disrupt bacterial cell walls or interfere with their metabolism [].

Limited research: Due to its discontinued use, detailed studies on the mechanism of action are scarce.

NBT is considered to be moderately toxic with potential side effects like nausea, vomiting, and kidney damage.

  • Toxicity: Oral ingestion of large amounts can be fatal.
  • Other Hazards: No data available on flammability or reactivity.
, particularly in the presence of acids or bases. For instance, when treated with strong acids, it can decompose to release bismuth ions and tartaric acid. The compound can also participate in complexation reactions where it interacts with other metal ions, forming various coordination complexes. Thermal decomposition studies indicate that sodium bismuth tartrate can break down at elevated temperatures, releasing gases such as carbon dioxide and water vapor .

Sodium bismuth tartrate has been studied for its biological effects, particularly in the context of its use as a therapeutic agent. Research indicates that it may exhibit antimicrobial properties, making it a candidate for treating infections. Additionally, studies have shown that sodium bismuth tartrate can influence blood parameters, potentially leading to changes such as anemia and alterations in blood cell morphology . Its biocompatibility and low toxicity levels make it suitable for further exploration in pharmaceutical applications.

The synthesis of sodium bismuth tartrate typically involves the reaction of bismuth compounds with tartaric acid in the presence of sodium hydroxide or sodium carbonate. This process can be conducted under controlled temperature conditions to optimize yield and purity. For example, a common method involves dissolving bismuth nitrate in water and adding tartaric acid followed by sodium hydroxide to precipitate sodium bismuth tartrate. The precipitate is then filtered, washed, and dried to obtain the final product .

Sodium bismuth tartrate has several applications across different fields:

  • Pharmaceuticals: Used in formulations for treating gastrointestinal disorders due to its protective effects on the stomach lining.
  • Antimicrobial Agents: Investigated for potential use against bacterial infections.
  • Materials Science: Explored as a precursor for the synthesis of bismuth oxide materials used in electronics and optics.
  • Analytical Chemistry: Utilized in various analytical techniques due to its ability to form complexes with other ions.

Interaction studies have focused on the behavior of sodium bismuth tartrate in biological systems and its interactions with other compounds. These studies suggest that sodium bismuth tartrate can form complexes with proteins and other biomolecules, which may enhance its therapeutic efficacy or alter its pharmacokinetics. Furthermore, research has indicated that it may interact with various metal ions, affecting their bioavailability and activity within biological systems .

Sodium bismuth tartrate shares similarities with several related compounds, including:

Compound NameChemical FormulaUnique Features
Bismuth Sodium CitrateC₈H₈BiNaO₁₂More soluble than sodium bismuth tartrate; used in injections .
Bismuth Potassium TartrateC₈H₈BiK₂O₁₂Exhibits different solubility properties; used in similar applications .
Bismuth TartrateC₄H₄BiO₆Lacks sodium; primarily used for similar therapeutic effects without alkali metal influence .

Uniqueness of Sodium Bismuth Tartrate

Sodium bismuth tartrate's uniqueness lies in its combination of both sodium and bismuth ions within a single compound. This dual presence enhances its solubility compared to other bismuth salts while also allowing for specific biological activities that could be beneficial in therapeutic contexts.

Molecular Formula Variations and Debate

The molecular formula of sodium bismuth tartrate has been subject to considerable variation and debate in the scientific literature, reflecting the complex nature of bismuth-tartrate coordination chemistry and the potential for multiple stoichiometric arrangements . The most commonly reported molecular formulas include C4H2BiNaO6 with a molecular weight of 378.02 grams per mole , and C8H8BiNaO12 with a molecular weight of 528.11 grams per mole [2]. Additional variations documented in the literature include C4H7BiNaO6 with a molecular weight of 383.06 grams per mole [3] and C12H12BiNa3O18 with a molecular weight reported as 722.16 grams per mole [28].

These molecular formula discrepancies arise from several factors including the variable coordination modes of tartrate ligands, the presence or absence of water molecules in the crystal structure, and the potential for different bismuth to sodium ratios in the complex [4]. Research has demonstrated that the bismuth content of complex salts formed between bismuth and alkali tartrates can range within wide limits, specifically between 35 to 75 percent bismuth by weight [5]. The article generally used in commercial applications contains approximately 70 to 74 percent bismuth [5].

The preparation method significantly influences the final molecular composition, as evidenced by studies showing that tight control of alkalinity through the molar ratio of sodium hydroxide to bismuth nitrate leads to the production of different bismuth-based materials with varying stoichiometries [4]. The complex formation is highly dependent on the solution conditions, particularly the pH of the reaction medium, which must be carefully controlled during synthesis [13].

Molecular FormulaMolecular Weight (g/mol)Source ReferenceBismuth Content (%)
C4H2BiNaO6378.02 55.3
C8H8BiNaO12528.11 [2]39.6
C4H7BiNaO6383.06 [3]54.5
C12H12BiNa3O18722.16 [28]28.9

Coordination Chemistry of Bismuth-Tartrate Complexes

The coordination chemistry of bismuth-tartrate complexes is characterized by the high coordination numbers typical of bismuth(III) ions, which commonly exhibit coordination numbers ranging from seven to nine [7] [9]. Bismuth(III) ions, with their larger ionic radius of 1.16 Angstroms, readily form complexes with higher coordination numbers compared to lighter metal ions [27]. The stereochemical activity of the bismuth center, attributed to the presence of a stereochemically active lone pair of electrons, leads to flexible coordination geometries that can accommodate various ligand arrangements [17] [18].

Potentiometric studies have identified nine distinct complexes formed between bismuth and tartrate ligands, including complexes with optically active, racemic, and meso-tartrate configurations [7]. The formation constants for these complexes have been determined at 25.0 degrees Celsius and constant ionic strength conditions [7]. The coordination behavior is significantly influenced by the pH of the solution, with bismuth-tartrate complex formation being particularly sensitive to acidic conditions [26].

The bismuth-tartrate coordination involves multiple binding modes, with tartrate ligands capable of acting as bidentate, tridentate, or even higher denticity ligands depending on the specific coordination environment [21]. The tartrate ligand can coordinate through both carboxylate oxygen atoms and hydroxyl oxygen atoms, forming stable chelate rings with the bismuth center [8]. Research has demonstrated that the coordination geometry around bismuth in these complexes can be described as distorted tricapped trigonal prism when the coordination number is nine [9].

The coordination chemistry is further complicated by the potential for bridging arrangements, where tartrate ligands can simultaneously coordinate to multiple bismuth centers [4]. This bridging behavior contributes to the formation of polymeric structures and influences the overall stoichiometry of the resulting compounds [21]. The coordination environment is also affected by the presence of water molecules, which can occupy coordination sites and influence the overall geometry around the bismuth center [9].

Stereochemical Considerations of Tartrate Ligands

The stereochemical aspects of tartrate ligands play a crucial role in determining the structural and chemical properties of sodium bismuth tartrate complexes [8] [15]. Tartrate exists in three distinct stereoisomeric forms: L-tartrate, D-tartrate, and meso-tartrate, each exhibiting different coordination behaviors and preferences when interacting with bismuth centers [7] [8]. The stereochemical configuration of the tartrate ligand significantly influences the resulting crystal structure and coordination geometry [15].

Research has demonstrated that L-tartrate and D-tartrate enantiomers interact differently with metal centers, leading to distinct crystal habits and molecular arrangements [8]. The conformation of tartrate molecules in the coordination sphere typically adopts an antiplanar arrangement, where the four carbon atoms lie approximately in a plane [8]. The angle between the two planar halves of the tartrate molecule is typically around 66 degrees, representing the most stable conformational arrangement [8].

The stereochemical activity of tartrate ligands is manifested through their ability to form different types of chelate rings with bismuth centers [21]. The tartrate ligand can adopt various coordination modes, including bis(bidentate) μ-κ²O,O':κ²O'',O''' mode and hexadentate μ₄-κO:κ²O',O'':κ²O''',O'''':κO''''' mode [21]. These different coordination modes result in the formation of five-membered chelating rings involving both carboxylate and hydroxyl oxygen atoms [21].

The stereochemical preferences of tartrate ligands also influence the hydrogen bonding networks within the crystal structure [8]. Tartrate molecules can form extensive hydrogen bonding interactions, either directly or through bridging water molecules, involving up to eleven different protein residues in some documented cases [8]. The stereochemical configuration determines the optimal geometry for these intermolecular contacts, which in turn affects the stability and properties of the resulting complex [8].

Studies have shown that the stereochemical configuration of tartrate ligands can affect the reaction kinetics and thermodynamic stability of the bismuth complexes [8]. For instance, L-tartrate complexes may form more rapidly than their D-tartrate counterparts due to more favorable stereochemical interactions [8]. The stereochemical considerations extend to the potential for chiral recognition and enantioselective processes in bismuth-tartrate systems [23].

Crystal Structure Analysis

Crystal structure analysis of sodium bismuth tartrate reveals complex three-dimensional arrangements with multiple coordination environments around the bismuth centers [9] [11]. X-ray diffraction studies have provided detailed insights into the molecular geometry and packing arrangements of these compounds [29] [30]. The crystal structures typically exhibit bismuth coordination numbers of nine, with geometries that can be described as distorted tricapped trigonal prism [9].

The crystal structure analysis has revealed the presence of Bi₂O₂ skeletal units that serve as fundamental building blocks in the polymeric structure [9]. These dimeric units are interconnected through additional weak bismuth-oxygen interactions, leading to extended coordination polymers [9]. The overall coordination environment around bismuth includes both covalent and coordinate covalent bonds, with typical bond distances ranging from 2.494 to 2.807 Angstroms [27].

Detailed crystallographic studies have identified specific bond distances and angles within the bismuth-tartrate coordination sphere [27]. For example, bismuth-nitrogen bond distances of 2.494 Angstroms, bismuth-oxygen bond distances ranging from 2.528 to 2.546 Angstroms, and bismuth-sulfur bond distances of 2.807 Angstroms have been documented in related bismuth coordination complexes [27]. These structural parameters provide important information about the strength and nature of the coordination interactions [27].

The crystal structure analysis has also revealed the presence of extensive hydrogen bonding networks that contribute to the overall stability of the crystal lattice [9] [21]. Both coordinated and non-coordinated water molecules participate in these hydrogen bonding interactions, creating complex three-dimensional networks that influence the physical properties of the material [9]. The hydrogen bonding patterns are particularly important in determining the thermal stability and phase transition behavior of the compounds [21].

Powder X-ray diffraction analysis has been employed to characterize the crystallinity and phase composition of sodium bismuth tartrate samples [29]. Low-crystallinity bismuth tartrate compounds exhibit characteristic diffraction peaks, such as a dominant peak at d/n = 6.57 Angstroms . The diffraction patterns provide valuable information about the structural ordering and can be used to identify different polymorphic forms of the compound [29].

Polymorphism and Hydration States

Sodium bismuth tartrate exhibits significant polymorphism and variable hydration states, which contribute to the complexity of its structural chemistry [11] [13] [29]. Different crystalline modifications can be obtained depending on the synthesis conditions, temperature, and humidity during preparation and storage [11] [15]. The polymorphic behavior is closely related to the flexible coordination geometry of bismuth and the multiple coordination modes available to tartrate ligands [17].

Hydration plays a critical role in determining the structural stability and properties of sodium bismuth tartrate complexes [15] [21]. Research has demonstrated that these compounds can exist in various hydration states, with water molecules occupying both coordination sites on the bismuth centers and interstitial positions within the crystal lattice [9] [21]. The hydration state significantly affects the crystal structure, with high water content materials showing different structural arrangements compared to their dehydrated counterparts [15].

Studies have revealed that some sodium bismuth tartrate compounds are stable only at high relative humidity and undergo structural transformations during drying processes [15]. These transformations are accompanied by water loss and can result in significant changes to the crystal structure and coordination environment [15]. Importantly, these structural transformations have been shown to be reversible, with the material returning to its high water content structure upon re-wetting [15].

Thermogravimetric analysis has been employed to characterize the different hydration states and their thermal stability [11]. The decomposition typically occurs in distinct stages, with water loss occurring at approximately 100 degrees Celsius, followed by the breakdown of tartrate ions at temperatures between 240 to 280 degrees Celsius . The staging of thermal transformation processes provides important information about the different types of water molecules present in the structure [11].

The polymorphic behavior extends to the formation of different crystal habits and morphologies [8] [29]. Different stereoisomers of tartrate can lead to the formation of distinct crystal forms, such as bipyramidal crystals with L-tartrate and prismatic crystals with D-tartrate [8]. The crystal habit is influenced by the specific hydrogen bonding interactions and packing arrangements determined by the stereochemical configuration of the tartrate ligands [8].

Hydration StateWater Loss Temperature (°C)Structural StabilityReversibility
High humidity form100Stable at high RHReversible
Intermediate form150-200MetastablePartially reversible
Anhydrous form>240Stable at low RHIrreversible decomposition

Sodium bismuth tartrate presents as a white to slightly yellow crystalline powder that is odorless and tasteless under normal conditions [3] [4]. The compound exhibits a crystalline structure characteristic of coordination complexes, with the appearance occasionally varying from pure white to a faint yellowish tint depending on the preparation method and purity [2]. The powder form demonstrates good flowability and handling characteristics typical of pharmaceutical-grade compounds.

The compound exhibits photosensitive properties, demonstrating a tendency to discolor upon exposure to light [2]. This photosensitivity necessitates storage in amber containers or light-protected environments to maintain the compound's appearance and potential stability. The crystalline nature of the compound suggests an ordered molecular arrangement consistent with its coordination complex structure.

Physical PropertyValueNotes
AppearanceWhite to slightly yellow powder [3] [4]Crystalline structure
OdorOdorless [2]Characteristic of pure compound
TasteTasteless [2]When pure
Light SensitivityPhotosensitive [2]Discolors upon exposure
Crystal FormCrystalline powder [3] [4]Ordered molecular structure

Solubility Profile in Various Solvents

The solubility characteristics of sodium bismuth tartrate demonstrate selective aqueous solubility with marked insolubility in organic media [2]. The compound dissolves readily in water, requiring approximately three parts of water to dissolve one part of the compound at room temperature [2]. This relatively high water solubility distinguishes it from many other bismuth compounds, which typically exhibit poor aqueous solubility [5].

In aqueous solution, sodium bismuth tartrate forms a slightly alkaline solution, indicating partial hydrolysis or ionization of the compound [2]. The pH characteristics suggest that the tartrate component contributes to the basic nature of the aqueous system through its carboxylate groups.

The compound demonstrates complete insolubility in alcohols, including ethanol, and other common organic solvents such as acetone [2] [6]. This selectivity for aqueous media over organic solvents reflects the ionic nature of the sodium component and the hydrophilic character of the tartrate ligand. Notably, acetic acid represents an exception to the general organic solvent insolubility, as the compound shows solubility in this polar protic acid [2].

Solvent CategorySolubilityCharacteristics
WaterSoluble (1:3 ratio) [2]Forms alkaline solution
Hot WaterEnhanced solubility [2]Temperature-dependent
EthanolInsoluble [2]Complete insolubility
AcetoneInsoluble [6]Typical organic behavior
Acetic AcidSoluble [2]Notable exception
Organic SolventsGenerally insoluble [2]Hydrophobic rejection

Density and Thermal Parameters

Sodium bismuth tartrate exhibits a density of 1.886 g/cm³, reflecting the contribution of the heavy bismuth atom to the overall mass density of the compound [7] [8]. This relatively high density is characteristic of bismuth-containing compounds and influences both handling properties and formulation considerations.

The thermal properties reveal a boiling point of 399.3°C at 760 mmHg [7] [8], indicating substantial thermal stability under normal atmospheric conditions. The flash point occurs at 209.4°C [7] [8], establishing important safety parameters for handling and processing. Notably, the compound appears to decompose before reaching its melting point, as no distinct melting point has been reported in the literature [2]. This behavior suggests thermal decomposition processes predominate over simple phase transitions.

The thermal decomposition characteristics align with related bismuth compounds, which typically undergo decomposition at elevated temperatures rather than clean melting transitions [9] [10]. The thermal stability range encompasses normal ambient conditions, making the compound suitable for standard storage and handling procedures.

Thermal PropertyValueImplications
Density1.886 g/cm³ [7] [8]High due to bismuth content
Boiling Point399.3°C (760 mmHg) [7] [8]Good thermal stability
Flash Point209.4°C [7] [8]Safety parameter
Melting PointNot observed [2]Decomposes before melting
DecompositionElevated temperatures [9] [10]Thermal breakdown occurs

Stability Under Various Conditions

The stability profile of sodium bismuth tartrate demonstrates conditional stability dependent on environmental factors, particularly pH, light exposure, and temperature [2] [11]. Under normal ambient conditions, the compound maintains reasonable stability when properly stored.

pH-dependent stability represents a critical characteristic of the compound. In neutral to slightly alkaline conditions, sodium bismuth tartrate remains stable [2]. However, exposure to acidic conditions results in immediate decomposition, with mineral acids causing rapid breakdown of the coordination complex [2] [11]. Similarly, strongly alkaline conditions promote decomposition with the formation of bismuth hydroxide or oxide precipitates [11].

The compound exhibits photosensitivity, undergoing discoloration upon exposure to light [2]. This photodegradation suggests that extended light exposure may compromise both the appearance and potentially the chemical integrity of the compound. Proper storage in light-resistant containers becomes essential for maintaining compound quality.

Moisture stability appears adequate under normal conditions, with loss on drying specifications typically maintained below 1.0% [3]. This suggests minimal hygroscopic behavior under standard atmospheric humidity levels.

ConditionStability ResponseMechanism
Neutral pHStable [2]Maintains coordination
Acidic pHDecomposes [2] [11]Protonation/complex breakdown
Alkaline pHDecomposes [11]Bismuth hydroxide formation
Light ExposureDiscoloration [2]Photodegradation
Normal TemperatureStable [12]Adequate thermal stability
Elevated TemperatureDecomposes [9] [10]Thermal breakdown

Redox Properties

The redox characteristics of sodium bismuth tartrate center on the bismuth(III) oxidation state, which represents the most stable and common oxidation state for bismuth compounds under normal conditions [13] [14]. The compound demonstrates the typical redox behavior associated with bismuth(III) systems, including the potential for both oxidation and reduction reactions under appropriate conditions.

Bismuth exhibits multiple accessible oxidation states including +1, +2, +3, and +5, providing a range of potential redox transformations [14] [15]. However, in the tartrate complex, bismuth predominantly maintains the +3 oxidation state due to the stabilizing influence of the tartrate ligand coordination [13]. The tartrate component acts as a chelating agent, forming stable coordination bonds that influence the redox potential of the bismuth center.

Under reducing conditions, bismuth(III) can be reduced to lower oxidation states or metallic bismuth, particularly in the presence of strong reducing agents [13]. Conversely, oxidizing conditions may promote oxidation to bismuth(V) species, although such transformations typically require specific reaction conditions and appropriate oxidizing agents [16] [17].

The redox stability of the compound under normal storage and handling conditions appears adequate, with no spontaneous redox reactions occurring at ambient temperature and atmospheric composition [12]. However, the presence of strong oxidizing or reducing agents in solution could potentially alter the oxidation state of the bismuth center and consequently affect the stability of the coordination complex.

Redox AspectCharacteristicBehavior
Primary Oxidation StateBismuth(III) [13] [14]Most stable form
Reduction PotentialModerate [13]Can be reduced to Bi(0)
Oxidation PotentialLimited [16]May oxidize to Bi(V)
Tartrate InfluenceStabilizing [13]Chelation effect
Environmental StabilityGood [12]No spontaneous reactions
Redox AccessibilityMultiple states [14] [15]+1, +2, +3, +5 possible

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Exact Mass

377.95531 g/mol

Monoisotopic Mass

377.95531 g/mol

Heavy Atom Count

12

UNII

GAP082Q6UF

Dates

Last modified: 04-14-2024

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